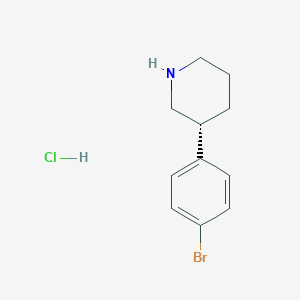

(R)-3-(4-bromophenyl)piperidine hydrochloride

CAS No.: 2409590-07-2

Cat. No.: VC6781172

Molecular Formula: C11H15BrClN

Molecular Weight: 276.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2409590-07-2 |

|---|---|

| Molecular Formula | C11H15BrClN |

| Molecular Weight | 276.6 |

| IUPAC Name | (3R)-3-(4-bromophenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |

| Standard InChI Key | SZTZMTODFHPUHI-JTQLQIEISA-N |

| SMILES | C1CC(CNC1)C2=CC=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with a 4-bromophenyl group attached at the third carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents . The (R)-configuration at the stereocenter is crucial for its biological activity, as enantiomeric purity often dictates pharmacological efficacy .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (R)-3-(4-bromophenyl)piperidine hydrochloride | |

| Molecular Formula | C₁₁H₁₅BrClN | |

| Molecular Weight | 276.60 g/mol | |

| CAS Registry Number | 1159825-25-8 | |

| SMILES | C1CNCCC1C2=CC=C(C=C2)Br.Cl |

Synthetic Methodologies

Grignard Reaction-Based Synthesis

The patent WO2019165981A1 outlines a stereoselective route applicable to analogous piperidine derivatives . Adapting this method for (R)-3-(4-bromophenyl)piperidine hydrochloride involves:

-

Grignard Addition: Reacting N-protected 3-piperidone with 4-bromophenylmagnesium bromide to form 3-hydroxy-3-(4-bromophenyl)piperidine .

-

Dehydration: Eliminating the hydroxyl group using agents like phosphorus oxychloride or silicon-based reductants (e.g., triethylsilane) .

-

Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Ni) saturates the double bond, yielding racemic 3-(4-bromophenyl)piperidine .

-

Chiral Resolution: Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) separates the (R)-enantiomer .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard | 4-BromophenylMgBr, THF, 0–5°C | 85–90% |

| Dehydration | POCl₃, reflux | 75% |

| Resolution | L-Tartaric acid, isopropanol, −20°C | 40–50% |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol, attributable to ionic interactions . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 7.45 (d, 2H, aromatic), 7.30 (d, 2H, aromatic), 3.50–3.20 (m, 2H, piperidine), 2.90–2.60 (m, 3H), 1.80–1.40 (m, 4H) .

-

IR (KBr): 3420 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-Br vibration) .

Pharmacological Relevance

Role in Drug Development

(R)-3-(4-Bromophenyl)piperidine hydrochloride is a precursor to PARP inhibitors like niraparib, which target DNA repair pathways in cancer cells . Its chiral center ensures selective binding to enzymatic active sites, reducing off-target effects .

Clinical Applications:

-

Ovarian Cancer: Niraparib (derived from similar intermediates) showed 60% progression-free survival improvement in phase III trials .

-

Neuropathic Pain: Piperidine derivatives modulate σ-1 receptors, offering analgesic potential .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume